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Compound of Interest

Compound Name: SYBR Green Il (lonic form)

Cat. No.: B12380428

Technical Support Center: SYBR® Green Il Stain

This guide provides researchers, scientists, and drug development professionals with essential
information for preventing the degradation of SYBR® Green Il nucleic acid gel stain during
storage and use. By following these recommendations, you can ensure optimal performance
and achieve sensitive, reproducible results in your experiments.

Frequently Asked Questions (FAQSs)

Q1: What is SYBR® Green Il and what are its primary applications?

Al: SYBR® Green Il is a highly sensitive fluorescent dye used for detecting RNA and single-
stranded DNA (ssDNA) in electrophoretic gels.[1] Its high quantum yield and strong binding
affinity make it significantly more sensitive than traditional stains like ethidium bromide, allowing
for the detection of as little as 100 pg of RNA per band.[2][3] It is particularly useful for
applications requiring sensitive detection, such as single-strand conformation polymorphism
(SSCP) analysis and visualizing RNA in denaturing or non-denaturing gels.[4][5]

Q2: How should I properly store the concentrated SYBR® Green Il stock solution?

A2: Proper storage is critical to maintain the stability of the SYBR® Green |l stock solution. The
concentrated dye, typically supplied in DMSO, should be stored frozen at -20°C, protected from
light, and kept in a desiccator.[2][6] When stored correctly, the stock solution is stable for six
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months to a year.[2][7] For convenience and to minimize freeze-thaw cycles, it is highly
recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]

Q3: What are the key factors that cause SYBR® Green Il to degrade?
A3: The primary factors leading to the degradation of SYBR® Green Il are:

o Light Exposure: The dye is susceptible to photobleaching. Both stock and working solutions
should be protected from light at all times by using amber tubes or wrapping containers in
aluminum foil.[2][7][9]

 Incorrect pH: The staining efficiency of SYBR® Green Il is pH-sensitive. Optimal
performance is achieved within a pH range of 7.5 to 8.0.[2][4][8] Staining solutions with a pH
outside this range are less stable and show reduced efficacy.[7][8][10]

o Improper Temperature: While stock solutions must be frozen, diluted working solutions
should not be subjected to boiling or near-boiling temperatures, as this can destroy the dye.

[8]

o Suboptimal Solvents: Working solutions prepared in buffers like TBE or TAE are more stable
than those prepared in water.[8][10] Staining solutions made in water should be used within
24 hours.[7][10]

Q4: How can | prepare and store a stable working staining solution?

A4: To prepare a working solution, dilute the concentrated stock 1:5,000 to 1:10,000 in a
suitable buffer (e.g., TBE, pH 8.0).[2][4] Always use fresh electrophoresis buffer for dilutions.[4]
[8] Store the working solution in a dark, airtight polypropylene container at 4°C; it can remain
stable for several weeks under these conditions.[4][7][8] If stored at room temperature, it
should be used within three to four days.[4][7] Avoid storing aqueous solutions in glass
containers, as the dye may adsorb to the surface.[7]

Q5: What are the visible signs of SYBR® Green Il degradation in an experiment?

A5: Degraded SYBR® Green Il will lead to suboptimal experimental results. The most common
signs include:
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e Weak or No Signal: The most obvious sign is a significant decrease in fluorescence intensity,
making it difficult to visualize nucleic acid bands.

» High Background Fluorescence: An increase in background noise can obscure faint bands
and reduce the signal-to-noise ratio.[3]

« Inconsistent Staining: Variability in staining results between different gels or experiments can
indicate dye instability.

Troubleshooting Guide

This section addresses specific issues that may arise from dye degradation.

Problem: Weak or absent fluorescent signal for nucleic acid bands.

Potential Cause Troubleshooting Step

Prepare a fresh working solution from a properly
Degraded Dye stored, aliquoted stock. If the problem persists,

open a new vial of concentrated dye.

Verify that the pH of your staining buffer is
between 7.5 and 8.0 at the temperature used for
o ) staining.[2][8][10] Tris-based buffers are
Incorrect pH of Staining Solution N
temperature-sensitive; a buffer at pH 8.0 at

room temperature will have a higher pH at 4°C.

[8]

Ensure the DMSO stock solution is brought
completely to room temperature and vortexed

Incomplete Thawing of Stock o )
gently before dilution to ensure homogeneity.[2]

[8]

Use an appropriate light source. Maximum
excitation occurs at 497 nm, with a secondary
) o o ) peak at 254 nm.[2][4] The fluorescence
Suboptimal Excitation/Emission Settings o
emission is centered at 520 nm.[2][4] For best
sensitivity, 254 nm epi-illumination is often

recommended.[2]
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Problem: High background fluorescence on the gel.

Potential Cause Troubleshooting Step

Use freshly prepared electrophoresis and
Contaminated Buffer staining buffers. Old or reused buffer can

contribute to high background.[8]

While destaining is not typically required[2][7], if
Excess Dye Concentration background is high, ensure you are using the
recommended dilution (1:10,000).[2][8]

Clean the surface of the transilluminator with
) ) ) deionized water to remove residual fluorescent
Dirty Transilluminator Surface
dyes that can cause background fluorescence.

[10]

Problem: Inconsistent results between different experiments.

Potential Cause Troubleshooting Step

Avoid repeated freezing and thawing of the main

stock solution by preparing smaller aliquots.[7]
Repeated Freeze-Thaw Cycles ] ) ]

[8] While the dye is stable to some cycling,

minimizing it is best practice.[8]

Protect the staining container from light by
Light Exposure During Use covering it with aluminum foil or placing itin a

dark area during the staining process.[2][7]

Standardize the staining time for your gels.
_ . , Typical staining times range from 10 to 40
Variable Staining Time ] ] ]
minutes, depending on gel thickness and

composition.[4][7]

Visual Guides and Protocols
Factors Leading to SYBR® Green Il Degradation

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/td004.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/td004.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp07567.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/td004.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/td004.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Factors Causing SYBR® Green Il Degradation

Light Exposure Improper Temperature Incorrect pH Suboptimal Solvent Improper Storage
(Photobleaching) (e.g., Excessive Heat) (<7.5 or >8.0) (e.g., Water vs. Buffer) (e.g., No Desiccator, No Aliquoting)

SYBR® Green Il

Degradation

Click to download full resolution via product page

Caption: Key environmental and handling factors that contribute to the chemical degradation of
SYBR® Green Il dye.

Troubleshooting Workflow for Poor Staining
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Start: Poor Staining Result
(Weak Signal / High Background)

Is the working
solution fresh?

Action: Prepare fresh
working solution.

Was the stock
stored correctly
(-20°C, dark, desiccated)?

Action: Use a new
aliquot or vial of stock.

Is the staining
buffer pH 7.5-8.0?

Action: Prepare fresh
buffer with correct pH.

Review staining protocol
(time, light protection)

Action: Optimize staining
time and ensure light

protection.

Resolved

Click to download full resolution via product page
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Caption: A step-by-step workflow for diagnosing and resolving suboptimal SYBR® Green I

staining results.

Experimental Protocol: Quality Control of SYBR®
Green Il Working Solution

This protocol allows for a quick and effective assessment of a new or stored working solution of
SYBR® Green Il.

Objective: To verify the staining efficacy of a SYBR® Green Il working solution using a known
RNA or ssDNA standard.

Materials:

SYBR® Green Il working solution (1:10,000 dilution in 1X TBE, pH 8.0).
RNA or ssDNA ladder/standard of known concentration.

Agarose or polyacrylamide gel.

1X TBE electrophoresis buffer.

Staining container.

UV transilluminator (254 nm or 300 nm) and gel documentation system.

Procedure:

Prepare the Gel: Cast a standard agarose or polyacrylamide gel suitable for your nucleic
acid ladder.

Load the Sample: Load a dilution series of the RNA/ssDNA ladder (e.g., 10 ng, 5ng, 2 ng, 1
ng, 0.5 ng) into adjacent wells.

Electrophoresis: Run the gel according to standard procedures to separate the bands.

Stain the Gel:
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o Place the gel in a staining container and add enough SYBR® Green Il working solution to
completely submerge it.[2]

o Protect the container from light by covering it with aluminum foil.[2][7]

o Agitate gently on a shaker for 20-40 minutes at room temperature.[4][7]

e Visualize:
o Carefully remove the gel from the staining solution. No destaining is required.[2][7]

o Place the gel on a UV transilluminator. Use 254 nm epi-illumination for the highest
sensitivity.[2]

o Capture the image using a gel documentation system.
e Analysis:

o Evaluate the sensitivity of the stain by determining the lowest amount of nucleic acid that
can be clearly detected.

o A high-quality working solution should allow for the detection of bands in the low
nanogram to high picogram range.[2]

o Compare the results to previous experiments or a freshly prepared solution to identify any
drop in performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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